molecular formula C6H5NO2 B11757763 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one

Cat. No.: B11757763
M. Wt: 123.11 g/mol
InChI Key: FEPOLJUCTUVLNI-UHFFFAOYSA-N
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Description

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one is a heterocyclic compound with the molecular formula C6H5NO2. It is a five-membered ring structure containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one typically involves cyclization reactions. One common method is the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The industrial production methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazolone derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one can be compared with other similar compounds, such as:

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of atoms.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.

Properties

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

4,5-dihydrocyclopenta[d][1,3]oxazol-6-one

InChI

InChI=1S/C6H5NO2/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2

InChI Key

FEPOLJUCTUVLNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CO2

Origin of Product

United States

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